molecular formula C14H10ClFN2O2S2 B2742350 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-29-1

7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2742350
CAS No.: 899966-29-1
M. Wt: 356.81
InChI Key: XBWNWRAKENEQNQ-UHFFFAOYSA-N
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Description

7-Chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a benzothiadiazine-based chemical compound intended for research use only. As part of the benzothiadiazine family, this scaffold is of significant interest in medicinal chemistry and neuroscience research. Structurally related compounds have been investigated as Positive Allosteric Modulators of the AMPA receptor (AMPA-PAMs), a target for cognitive enhancement and neurological disorders . Other research into halogenated benzothiadiazine derivatives explores their potential as inhibitors of Mitochondrial Respiratory Complex II (Succinate Dehydrogenase) and their subsequent selective antineoplastic effects in cellular models of cancer, such as triple-negative breast cancer . The specific 3-fluorobenzylthio substitution pattern is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, which can influence its pharmacological profile and metabolic stability. Researchers can utilize this chemical as a key intermediate or as a reference standard in the development of novel therapeutic agents. Handling should follow standard laboratory safety protocols. This product is strictly for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-4-5-12-13(7-10)22(19,20)18-14(17-12)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWNWRAKENEQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Reference
7-Chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e][1,2,4]thiadiazine 7-Cl, 3-(3-fluorobenzylthio) Not explicitly reported in evidence; predicted AMPA/KAR modulation based on class
IDRA-21 (7-Chloro-3-methyl-benzo[e][1,2,4]thiadiazine 1,1-dioxide) Benzo[e][1,2,4]thiadiazine 7-Cl, 3-CH₃ Potent AMPA receptor positive allosteric modulator (PAM)
7-Chloro-5-(furan-3-yl)-3-methyl-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e][1,2,4]thiadiazine 7-Cl, 3-CH₃, 5-(furan-3-yl) High AMPA-PAM activity; metabolizes to unsaturated active derivative
6-Chloro-4-ethyl-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide Thieno[3,2-e][1,2,4]thiadiazine 6-Cl, 4-C₂H₅ Cognitive enhancement via AMPA receptor potentiation (oral bioavailability)
3-(Pyridin-2-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e][1,2,4]thiadiazine 3-(pyridin-2-yl) Moderate anticancer activity (renal/lung cancer cell lines)

Functional and Pharmacological Insights

Substituent Position and Activity :

  • 3-Position : The 3-((3-fluorobenzyl)thio) group in the target compound contrasts with methyl (IDRA-21) or pyridyl substituents. Bulkier groups like benzylthio may enhance lipophilicity and membrane permeability but reduce metabolic stability compared to smaller groups .
  • 5-Position : Furyl substituents (e.g., in Citti et al.’s compound) improve AMPA-PAM activity, suggesting that aromaticity at this position enhances receptor binding .

Core Heterocycle Modifications: Thieno[3,2-e] analogues (e.g., compound 24 in ) exhibit comparable AMPA receptor activity to benzo-fused derivatives but with improved oral efficacy, highlighting the role of sulfur positioning in bioavailability . Pyrido[4,3-e] derivatives () show reduced tuberculostatic activity but retain anticancer effects, indicating core structure influences target selectivity .

Biological Target Selectivity: Benzo[e] derivatives (e.g., IDRA-21) are potent AMPA-PAMs, while pyrido and thieno analogues show divergent effects on potassium channels (KATP) or PI3Kδ inhibition .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : 3-Fluorobenzylthio substituents may slow oxidative metabolism compared to methyl groups, as seen in IDRA-21’s rapid racemization .
  • Selectivity vs. Toxicity: Quinazolinone-derived PI3Kδ inhibitors () exhibit higher potency than benzo[e]thiadiazines but lack isoform selectivity, whereas thiadiazines like 15b show >21-fold selectivity over PI3Kγ .

Biological Activity

7-Chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound exhibits a unique structural framework characterized by a thiadiazine core fused with a benzene ring. Its potential biological activities make it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

Research has indicated that benzothiadiazine derivatives possess significant antimicrobial properties. For instance, compounds similar to 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine have shown efficacy against various bacterial strains. In vitro studies demonstrated that these compounds exhibit inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Studies have highlighted the potential anticancer effects of this compound through various mechanisms:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency.
  • Mechanism of Action : The anticancer activity is believed to involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

  • Alkaline Phosphatase Inhibition : Studies have reported that compounds in this class can inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various malignancies.
  • Aromatase Inhibition : Certain derivatives have shown promising results in inhibiting the aromatase enzyme, which is crucial in estrogen biosynthesis, making them potential candidates for hormone-dependent cancers.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the antimicrobial activity against Candida species; compounds showed higher potency compared to conventional antifungals like ketoconazole.
Study 2Investigated anticancer effects on MCF-7 cells; demonstrated an IC50 value of less than 20 µM for selected derivatives.
Study 3Assessed enzyme inhibition; found significant inhibition of h-TNAP with selectivity over normal cell lines.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Thioether formation : Reacting a benzothiadiazine precursor with 3-fluorobenzyl thiol under inert atmosphere using a base like triethylamine.
  • Oxidation : Treating intermediates with oxidizing agents (e.g., hydrogen peroxide or m-CPBA) to form sulfone groups.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Characterization : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the stability of this compound under laboratory storage conditions?

  • Methodological Answer : Stability testing should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Exposure to UV light (e.g., 365 nm) in a controlled chamber, with HPLC monitoring of degradation products.
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis to evaluate moisture sensitivity.
  • Long-term storage : Store in amber vials at -20°C under argon to prevent oxidation and hydrolysis. Evidence suggests stability under dry, inert conditions .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and detect impurities.
  • Mass Spectrometry (MS) : HRMS for molecular formula verification.
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and validates bond lengths/angles (critical for analogs in and ).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to quantify purity and identify co-eluting contaminants .

Advanced Research Questions

Q. How can contradictions in toxicological data be addressed when designing in vitro assays?

  • Methodological Answer :

  • Data gaps : Existing safety data sheets (SDS) lack detailed toxicity profiles (e.g., acute toxicity, skin/eye irritation) .
  • Mitigation strategies :
  • Conduct tiered testing: Start with zebrafish embryo toxicity (ZFET) assays for acute toxicity screening.
  • Use 3D human skin models (EpiDerm™) for irritation potential.
  • Validate findings with parallel in silico tools (e.g., OECD QSAR Toolbox) to predict endpoints like LC50 .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 3-fluorobenzyl with other aryl groups) and compare biological activity.
  • Biological assays :
  • Enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC50 values.
  • Cellular viability assays (MTT or CellTiter-Glo®) in disease-relevant cell lines.
  • Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to correlate structural features with activity trends .

Q. How can researchers evaluate the ecological impact of this compound given limited environmental data?

  • Methodological Answer :

  • Persistence testing : Use OECD 301B (Ready Biodegradability Test) to assess mineralization in aqueous systems.
  • Bioaccumulation potential : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk.
  • Mobility in soil : Batch sorption experiments with varying soil types (e.g., loam, clay) to determine KdK_d (distribution coefficient).
  • Tiered risk assessment : Apply the European Union’s PBT/vPvB framework if initial data suggest hazards .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing hazardous byproducts?

  • Methodological Answer :

  • Process intensification : Use microwave-assisted synthesis to reduce reaction time and improve selectivity.
  • Green chemistry principles : Replace volatile solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethyl acetate.
  • Byproduct analysis : Employ LC-MS to identify and quantify impurities; optimize quenching steps (e.g., controlled addition of aqueous NaHCO3) to neutralize acidic byproducts .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell line origins, incubation times) from independent studies.
  • Standardization : Adopt CLSI guidelines for antimicrobial testing or NIH recommendations for cytotoxicity assays.
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if IC50 values vary in enzymatic assays) .

Advanced Structural Analysis

Q. What crystallographic techniques resolve disorder in the benzothiadiazine ring system?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts.
  • Disorder modeling : Use SHELXL’s PART instruction to refine split positions for disordered atoms, with occupancy factors constrained to sum to 1.
  • Validation tools : Check CIF files with PLATON/CHECKCIF to ensure geometric plausibility .

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